

Application Notes and Protocols: Alexa Fluor® 430 Protein Labeling Kit

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Alexa Fluor 430

Cat. No.: B13917458

[Get Quote](#)

These application notes provide a detailed guide for the use of the Alexa Fluor® 430 Protein Labeling Kit, designed for researchers, scientists, and drug development professionals. The protocols herein describe the covalent labeling of proteins and antibodies with Alexa Fluor® 430, a bright, photostable fluorescent dye.

Introduction

The Alexa Fluor® 430 Protein Labeling Kit offers a straightforward and efficient method for conjugating the Alexa Fluor® 430 dye to proteins, particularly IgG antibodies.^[1] The core of this technology lies in the reaction between the succinimidyl ester (NHS ester) moiety of the Alexa Fluor® 430 reactive dye and the primary amines (e.g., lysine residues) on the surface of the protein.^{[1][2][3]} This reaction forms a stable, covalent amide bond, resulting in a fluorescently labeled protein.^{[1][2]} Alexa Fluor® 430 is notable for its absorption in the 400-450 nm range and a large Stokes shift, with a fluorescence emission maximum beyond 500 nm in aqueous solutions.^[1]

Product Information

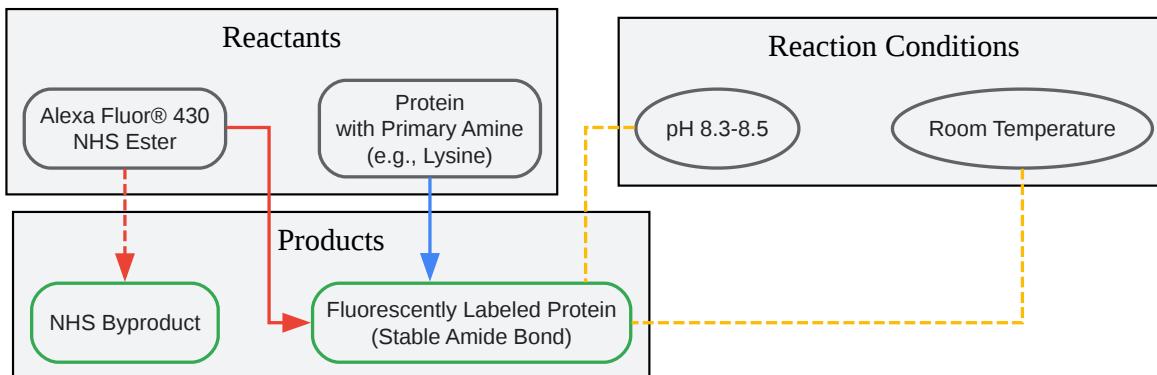
Kit Components and Storage

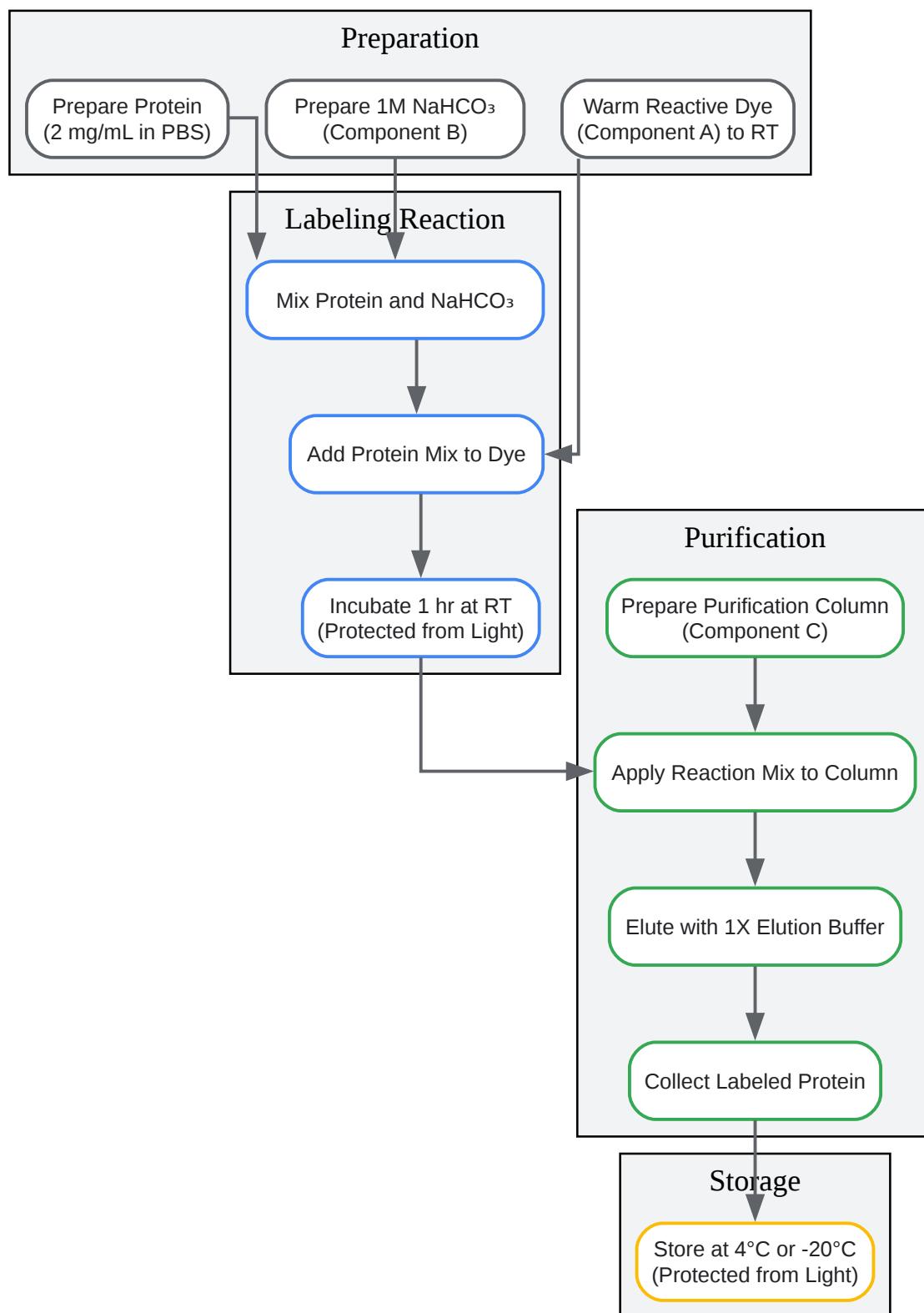
The Alexa Fluor® 430 Protein Labeling Kit is typically supplied with all the necessary reagents to perform three separate labeling reactions of approximately 1 mg of protein each.^[1]

Component	Quantity (for 3 reactions)	Storage
Component A	3 vials	≤-20°C, protect from light and moisture
Alexa Fluor® 430 reactive dye		
Component B	84 mg	2-6°C, protect from moisture
Sodium bicarbonate (MW=84)		
Component C	~25 mL	2-6°C, DO NOT FREEZE
Purification resin		
Component D	~25 mL	2-6°C
10X Elution buffer		
Ancillary Components	Room Temperature	
Purification columns	3	
Collection tubes	3	

Properly stored, the kit components are stable for at least three months.[\[1\]](#)

Spectral Properties of Alexa Fluor® 430 Conjugates


Property	Value
Absorption Maximum (Abs)	~434 nm
Emission Maximum (Em)	~540 nm
Molar Extinction Coefficient (ε)	15,955 L·mol ⁻¹ ·cm ⁻¹
Correction Factor at 280 nm (CF ₂₈₀)	0.06


Data for Elab Fluor® 430, a comparable dye.[\[4\]](#)

Experimental Protocols

Principle of Amine-Reactive Labeling

The fundamental chemistry of this kit involves the reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine. The NHS ester of Alexa Fluor® 430 reacts with the ϵ -amino groups of lysine residues and the N-terminal α -amino group of the protein. This reaction is highly dependent on pH, with an optimal range of 8.3-8.5.^[2] At this pH, the primary amines are deprotonated and thus nucleophilic, readily attacking the carbonyl group of the NHS ester to form a stable amide bond.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ulab360.com [ulab360.com]
- 2. fluidic.com [fluidic.com]
- 3. biotium.com [biotium.com]
- 4. file.elabscience.com [file.elabscience.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Alexa Fluor® 430 Protein Labeling Kit]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13917458#alexa-fluor-430-protein-labeling-kit-instructions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com